molecular formula C20H19N7O2 B2495046 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1226445-69-7

1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No.: B2495046
CAS No.: 1226445-69-7
M. Wt: 389.419
InChI Key: YLIAXISFJLAROF-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral and Antimicrobial Activities

    Compounds with pyrazole and pyridazine structures have been synthesized and evaluated for their biological activities. For example, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and their reactions have led to compounds with potential antiviral against HSV1 and HAV-MBB, and antimicrobial activities (Attaby et al., 2006). Similarly, pyrazoline and pyrazole derivatives have shown antibacterial and antifungal properties (Hassan, 2013).

  • Pain Management

    A new series of pyrazoles, including 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, have been identified as σ1 receptor antagonists and are considered potential clinical candidates for the treatment of pain, showcasing significant solubility and metabolic stability (Díaz et al., 2020).

  • Heterocyclic Compound Synthesis

    The synthesis of heterocyclic compounds incorporating azoles, thiadiazoles, and pyrazolo derivatives from compounds such as 1-(5-bromobenzofuran-2-yl)ethanone has been explored. These compounds are important for developing new materials with potential applications in drug development and materials science (Abdelhamid et al., 2016).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c28-20(14-16-15-4-1-2-5-17(15)29-24-16)26-12-10-25(11-13-26)18-6-7-19(23-22-18)27-9-3-8-21-27/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIAXISFJLAROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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